molecular formula C21H23ClN4O2 B5537482 N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine

N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5537482
M. Wt: 398.9 g/mol
InChI Key: HEYHKYWEBHFCGN-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C21H23ClN4O2 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.1509537 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Tautomerism

A study on the crystal structures of N-(2,3-dihydroxybenzylidene)amine derivatives, which share structural similarities with the compound , revealed the presence of strong intramolecular hydrogen bonds forming a six-membered pseudocycle. These structures exhibit significant tautomeric equilibrium shifts influenced by the presence of vicinal hydroxyl groups (Mansilla-Koblavi et al., 1995).

Ligand Design for Metal Ions

Research on N3O3 amine phenols, which are structurally related to the compound, has been conducted to explore their use as ligands for Group 13 metal ions. These studies provide insights into the molecular interactions and bonding characteristics of such compounds, which are crucial for their application in complex formation and catalysis (Liu et al., 1993).

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazole derivatives, closely related to the compound , have been investigated. Such compounds have been found to possess good or moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Nanomaterial Synthesis

In the context of nanotechnology, benzoxazine dimers related to the compound have been utilized as novel ligands for rare earth metal ions, leading to the successful preparation of single-phase ceria (CeO2) nanoparticles. This demonstrates the potential of such compounds in the synthesis and stabilization of nanomaterials (Veranitisagul et al., 2011).

Corrosion Inhibition

Amine derivative compounds, similar in structure to the compound in focus, have been synthesized and studied for their corrosion inhibition performance on mild steel. These findings highlight the potential use of such compounds in protecting metals from corrosion, which is of significant importance in industrial applications (Boughoues et al., 2020).

properties

IUPAC Name

(E)-1-[3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-14(2)18-9-19(22)15(3)7-21(18)28-11-17-8-16(5-6-20(17)27-4)10-25-26-12-23-24-13-26/h5-10,12-14H,11H2,1-4H3/b25-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYHKYWEBHFCGN-KIBLKLHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C=NN3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)/C=N/N3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.